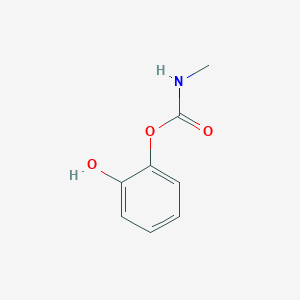

o-Hydroxyphenyl methylcarbamate

Description

BenchChem offers high-quality o-Hydroxyphenyl methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Hydroxyphenyl methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10309-97-4 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

(2-hydroxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11) |

InChI Key |

CEHPRGMPLPBMLL-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=CC=C1O |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1O |

Other CAS No. |

10309-97-4 |

Origin of Product |

United States |

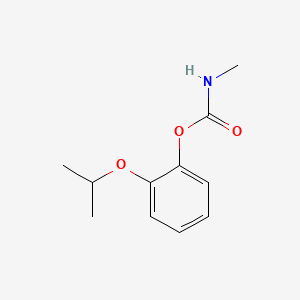

Biotransformation of Propoxur: The O-Dealkylation Pathway to o-Hydroxyphenyl Methylcarbamate

Executive Summary

Propoxur (2-isopropoxyphenyl methylcarbamate) is a fast-acting carbamate insecticide widely utilized in agriculture and public health vector control. It functions by reversibly inhibiting acetylcholinesterase. Understanding its metabolic fate is critical for both mammalian risk assessment and the management of metabolic insecticide resistance in vector species. Across mammals and insects, the primary Phase I detoxification route is O-dealkylation (depropylation), which yields o-hydroxyphenyl methylcarbamate (also referred to as 2-hydroxyphenyl methylcarbamate) and acetone[1],[2].

As a Senior Application Scientist, I have structured this technical whitepaper to detail the mechanistic enzymology, quantitative kinetic parameters, and the self-validating experimental protocols required to accurately isolate and study this specific metabolic pathway.

Mechanistic Pathway: Cytochrome P450-Mediated O-Dealkylation

The conversion of propoxur to o-hydroxyphenyl methylcarbamate is an oxidative biotransformation driven by the mixed-function oxidase (MFO) system, specifically Cytochrome P450 (CYP450) monooxygenases[1].

The Enzymatic Mechanism

-

Substrate Binding and Oxygenation : The CYP450 enzyme, utilizing molecular oxygen and electrons transferred from an NADPH-cytochrome P450 reductase, targets the secondary carbon of the isopropyl ether group on the propoxur molecule.

-

Formation of the α-Hydroxy Intermediate : Hydroxylation occurs at the α-carbon of the isopropoxy group, forming a highly unstable hemiacetal intermediate.

-

Spontaneous Cleavage : Hemiacetals are inherently unstable in aqueous physiological environments because the hydroxyl group and the ether oxygen are bound to the same carbon. This intermediate undergoes rapid, non-enzymatic cleavage. The carbon-oxygen bond breaks, releasing the dealkylated phenol (o-hydroxyphenyl methylcarbamate) and a ketone (acetone)[2].

Fig 1: CYP450-mediated O-dealkylation of propoxur to o-hydroxyphenyl methylcarbamate.

Pharmacological and Toxicological Significance

This O-dealkylation represents a critical detoxification step. The resulting o-hydroxyphenyl methylcarbamate is significantly more polar and hydrophilic than the parent propoxur. This increased polarity facilitates Phase II metabolism, where the newly exposed hydroxyl group serves as a prime substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases, leading to rapid conjugation and urinary excretion[1].

In resistant insect strains (such as Culex pipiens fatigans mosquitoes or Musca domestica houseflies), the evolutionary upregulation of specific CYP450 isoforms (e.g., CYP6G4) accelerates this exact pathway, conferring robust metabolic resistance to the insecticide[2],[3].

Quantitative Kinetic and Pharmacokinetic Data

To accurately model propoxur clearance and scale in vitro data to in vivo predictions (IVIVE), researchers must rely on established pharmacokinetic parameters. The table below synthesizes critical quantitative data regarding propoxur metabolism.

| Parameter | Value | Biological System | Reference |

| Enzyme Turnover Rate ( kcat ) | ~0.79 min⁻¹ | Recombinant CYP6G4 (Insect) | [3] |

| Primary O-Dealkylation Products | o-Hydroxyphenyl methylcarbamate + Acetone | Rat / Mouse Liver Microsomes | [1],[2] |

| Human Intravenous Half-Life | 8 hours | Human (In Vivo) | [4] |

| Human Dermal Absorption | ~16% over 24 hours | Human (In Vivo) | [4] |

Experimental Methodologies: In Vitro Microsomal Assays

To investigate the O-dealkylation of propoxur, researchers employ in vitro microsomal incubations. The following protocol is designed as a self-validating system; every step includes a mechanistic justification (causality) to ensure data integrity, prevent artifactual degradation, and guarantee reproducibility.

Reagents and Preparation

-

Microsomes : Rat liver microsomes (RLM) or recombinant insect CYPs (e.g., CYP6G4).

-

NADPH Regenerating System : Glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase.

-

Causality: Direct addition of NADPH leads to rapid cofactor depletion via non-specific oxidation. A regenerating system maintains a steady-state electron flow, ensuring linear reaction kinetics over the entire incubation period.

-

-

Buffer : 100 mM Potassium phosphate buffer (pH 7.4).

-

Causality: Mimics physiological pH and provides the optimal ionic strength required to maintain the tertiary structure and stability of CYP450 enzymes.

-

Step-by-Step Incubation Protocol

-

System Equilibration : Combine 1 mg/mL microsomal protein and the NADPH regenerating system in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

-

Causality: Ensures all enzymes are at their optimal catalytic temperature before substrate introduction, preventing lag phases in kinetic measurements.

-

-

Reaction Initiation : Spike the mixture with propoxur (e.g., 10–100 µM final concentration). Ensure the substrate is dissolved in <1% organic solvent (like DMSO or methanol).

-

Causality: High concentrations of organic solvents act as competitive inhibitors or denaturants to CYP450 enzymes.

-

-

Incubation : Incubate at 37°C in a shaking water bath for 30 minutes to allow the O-dealkylation to proceed.

-

Reaction Quenching : Add an equal volume of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled propoxur-d3).

-

Causality: Acetonitrile instantly precipitates the CYP450 proteins, halting the reaction precisely at the target timepoint. The cold temperature prevents any further thermal degradation of unstable metabolites.

-

-

Protein Precipitation : Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Extract the clear supernatant.

-

LC-MS/MS Analysis : Analyze the supernatant using liquid chromatography-tandem mass spectrometry, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for propoxur and o-hydroxyphenyl methylcarbamate.

Fig 2: In vitro microsomal assay workflow for quantifying propoxur metabolism.

Conclusion

The metabolic conversion of propoxur to o-hydroxyphenyl methylcarbamate via O-dealkylation is a cornerstone of its toxicokinetic profile. Driven by CYP450 monooxygenases, this pathway dictates the biological half-life of the insecticide in mammals and serves as a primary mechanism for resistance in target insect vectors. By utilizing rigorous, self-validating in vitro methodologies, researchers can accurately quantify these metabolic rates, aiding in the development of next-generation synergists and safer agrochemicals.

Sources

Mechanistic Pathways of o-Hydroxyphenyl Methylcarbamate Formation in Mosquito Larvae: A Technical Guide

Executive Summary & Biochemical Context

The application of substituted-aryl methylcarbamates, particularly 1, has been a fundamental strategy in vector control programs targeting mosquito species such as Culex pipiens fatigans[1]. These compounds exert their toxicity by competitively inhibiting acetylcholinesterase (AChE) in the insect's central nervous system[2]. However, the intense selective pressure of prolonged insecticide use has driven the emergence of metabolic resistance.

Unlike target-site insensitivity (where the AChE enzyme itself mutates), metabolic resistance relies on the accelerated biotransformation of the parent insecticide into highly polar, non-toxic metabolites. In mosquito larvae, the primary detoxification pathway is the rapid conversion of propoxur into o-hydroxyphenyl methylcarbamate (also referred to as 2-hydroxyphenyl methylcarbamate)[3]. Understanding the causality of this enzymatic transformation and the protocols used to validate it is essential for researchers developing next-generation synergists.

The Cytochrome P450-Mediated O-Dealkylation Mechanism

The formation of o-hydroxyphenyl methylcarbamate is governed by the insect's mixed-function oxidase system, specifically the Cytochrome P450 (CYP450) monooxygenases[1].

-

Enzymatic Cleavage: CYP450 enzymes catalyze the oxidative O-dealkylation of the isopropoxy side chain on the propoxur molecule. This cleavage yields acetone as an aliphatic byproduct and generates the primary aglycone, o-hydroxyphenyl methylcarbamate[1].

-

Structural Causality: The parent compound relies heavily on its bulky, lipophilic isopropoxy group to sterically complement the hydrophobic active site of AChE. By cleaving this group and exposing a highly polar hydroxyl (-OH) group, the resulting o-hydroxyphenyl methylcarbamate loses its binding affinity for AChE, effectively neutralizing the molecule's neurotoxicity[4].

-

Minor Pathways: While O-dealkylation is the dominant route, parallel CYP450 activity also drives minor ring hydroxylation (yielding 2-isopropoxy-5-hydroxyphenyl methylcarbamate) and N-methyl hydroxylation[5].

Fig 1. Cytochrome P450-mediated O-dealkylation of propoxur to o-hydroxyphenyl methylcarbamate.

Phase II Metabolism: Conjugation and Elimination

The generation of o-hydroxyphenyl methylcarbamate is only the first phase of the detoxification cascade. The newly exposed hydroxyl group serves as a highly reactive handle for Phase II conjugating enzymes.

-

Conjugation Dynamics: In mosquito larvae, the free aglycone is rapidly conjugated with polar molecules via UDP-glucosyltransferases and sulfotransferases[1].

-

Physiological Causality: The conversion of o-hydroxyphenyl methylcarbamate into glucosides or sulfates drastically increases its aqueous solubility. This prevents the metabolite from diffusing back into the insect's hemolymph and central nervous system. Instead, it facilitates rapid excretion into the surrounding aquatic environment. This mechanism explains the observed phenomenon where treated larvae partially recover from knockdown when transferred to fresh water[1].

Quantitative Metabolite Profiling

The distribution of these metabolites provides a direct readout of the larva's detoxification capacity. The following table summarizes the metabolic profile typically recovered from resistant mosquito strains, highlighting the chemical property and detection fraction of each compound.

| Metabolite | Formation Mechanism | Chemical Property / Role | Detection Fraction |

| Propoxur (Parent) | N/A | Highly lipophilic, AChE inhibitor | Organosoluble |

| o-Hydroxyphenyl methylcarbamate | O-Dealkylation (CYP450) | Polar aglycone, reduced AChE affinity | Organosoluble / Aqueous (post-hydrolysis) |

| 2-Isopropoxy-5-hydroxyphenyl methylcarbamate | Ring Hydroxylation (CYP450) | Intermediate polarity, detoxified | Organosoluble / Aqueous (post-hydrolysis) |

| 2-Isopropoxyphenyl N-hydroxymethylcarbamate | N-Methyl Hydroxylation | Minor active intermediate | Organosoluble |

| Acetone | Aliphatic Cleavage Byproduct | Volatile, non-toxic byproduct | Headspace / Aqueous |

Experimental Methodologies: Self-Validating In Vitro Profiling

To accurately track the formation of o-hydroxyphenyl methylcarbamate, researchers must employ a self-validating experimental workflow that isolates specific enzymatic activities. The following protocol details the extraction and identification process from larval homogenates[1].

Step 1: Subcellular Fractionation (Microsome Isolation)

-

Action: Homogenize resistant mosquito larvae in a cold phosphate buffer and centrifuge to isolate the microsome-plus-soluble fraction.

-

Causality: This isolates the membrane-bound CYP450 enzymes and cytosolic conjugating enzymes from structural cellular debris, providing a clean enzymatic baseline free of whole-tissue artifacts.

Step 2: NADPH-Dependent Incubation

-

Action: Incubate the homogenate with radiolabeled propoxur and an excess of reduced nicotinamide-adenine dinucleotide phosphate (NADPH).

-

Causality: NADPH is an obligate cofactor for CYP450 mixed-function oxidases. By comparing the metabolite profile against a control lacking NADPH, researchers can definitively attribute the formation of o-hydroxyphenyl methylcarbamate to CYP450 oxidative dealkylation rather than spontaneous esterase-mediated carbamate hydrolysis[1].

Step 3: Liquid-Liquid Extraction

-

Action: Partition the incubation mixture using organic solvents (e.g., ether or chloroform) to separate the organosoluble fraction from the aqueous fraction.

-

Causality: Unmetabolized propoxur and free o-hydroxyphenyl methylcarbamate partition into the organic phase, while the highly polar Phase II conjugated metabolites remain trapped in the aqueous phase.

Step 4: Enzymatic Hydrolysis of the Aqueous Fraction

-

Action: Treat the isolated aqueous fraction with β -glucosidase, β -glucuronidase, and aryl sulfatase.

-

Causality: Standard chromatographic techniques cannot easily volatilize or resolve intact conjugates. By applying these specific enzymes, the conjugates are hydrolyzed, liberating the o-hydroxyphenyl methylcarbamate aglycone[1]. The successful recovery of the aglycone post-treatment self-validates the presence and nature of the Phase II conjugation pathway.

Step 5: Chromatographic Identification

-

Action: Analyze both the initial organosoluble fraction and the liberated aglycones using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

-

Causality: Confirms the exact molecular weight and structural identity of the metabolites, distinguishing o-hydroxyphenyl methylcarbamate from other ring-hydroxylated isomers[3].

Fig 2. Step-by-step workflow for the extraction and identification of carbamate metabolites.

References

- Title: Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans.

- Title: Propoxur: A Novel Mechanism for Insecticidal Action and Toxicity Source: ResearchGate URL

- Title: 271. Propoxur (WHO Pesticide Residues Series 3)

- Title: PROPOXUR (BAYGON®)

- Title: Propoxur | C11H15NO3 | CID 4944 Source: PubChem - NIH URL

Sources

- 1. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. cdpr.ca.gov [cdpr.ca.gov]

Structural and Mass Spectrometric Profiling of o-Hydroxyphenyl Methylcarbamate: A Technical Guide

Executive Summary

o-Hydroxyphenyl methylcarbamate (o-HPMC) , also known as 2-hydroxyphenyl methylcarbamate, is a critical metabolic derivative of the widely utilized carbamate insecticide, propoxur[1]. In the fields of environmental toxicology, exposome epidemiology, and pharmacokinetics, the accurate quantification of o-HPMC serves as a primary biomarker for carbamate exposure[1][2]. This whitepaper provides an in-depth mechanistic analysis of its molecular architecture, mass spectrometric fragmentation dynamics, and a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for high-fidelity analytical workflows.

Molecular Architecture & Physicochemical Profiling

o-HPMC (CAS: 10309-97-4) is characterized by a phenyl ring substituted at the ortho position with a hydroxyl group, alongside a methylcarbamate moiety[3]. This specific structural arrangement dictates its behavior in both biological matrices and analytical systems.

The presence of the phenolic hydroxyl group increases the molecule's polarity compared to its parent compound, propoxur, facilitating its excretion in urine[1]. However, the carbamate ester bond remains highly susceptible to hydrolysis in alkaline environments, necessitating strict pH control during sample preparation.

Quantitative Physicochemical Data

| Property | Value | Analytical Significance |

| Molecular Formula | C8H9NO3[3] | Determines isotopic distribution patterns. |

| Monoisotopic Mass | 167.0582 Da[3] | Target mass for High-Resolution MS (HRMS). |

| Predicted XLogP | 0.7[3] | Indicates moderate polarity; ideal for C18 reverse-phase LC. |

| Precursor Ion (ESI+) | m/z 168.0655 [M+H]+[3] | Primary target for positive mode ionization. |

| Precursor Ion (ESI-) | m/z 166.0510 [M-H]-[2][3] | Alternative target for negative mode ionization. |

Mass Spectrometry: Ionization & Fragmentation Dynamics

Understanding the collision-induced dissociation (CID) of o-HPMC is paramount for developing highly selective Multiple Reaction Monitoring (MRM) methods.

The Causality of Carbamate Fragmentation

When subjected to positive electrospray ionization (ESI+), o-HPMC readily accepts a proton at the carbonyl oxygen or the secondary amine nitrogen, yielding the [M+H]+ precursor ion at m/z 168.1[3].

Upon entering the collision cell (Q2), N-methylcarbamates exhibit a highly conserved and thermodynamically driven fragmentation pathway: the neutral loss of methyl isocyanate (CH3NCO, 57 Da) [4]. For o-HPMC, the cleavage of the carbamate ester bond releases methyl isocyanate, transferring the charge to the remaining phenolic structure, resulting in a stable catechol-like product ion at m/z 111.1 .

Further elevation of collision energy induces the secondary loss of water (H2O, 18 Da) from the m/z 111.1 fragment, generating a qualifier ion at m/z 93.1 .

Metabolic dealkylation of Propoxur and subsequent CID fragmentation of o-HPMC.

Optimized MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |

| 168.1 | 111.1 | 15 | Quantifier (Primary) |

| 168.1 | 93.1 | 25 | Qualifier (Confirmation) |

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To ensure data integrity and mitigate matrix effects, the following protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS[4]. Every step is designed as a self-validating system to preserve the fragile carbamate bond.

Phase 1: Matrix Extraction (Modified QuEChERS)

Causality: Standard aqueous extractions risk hydrolyzing o-HPMC. We utilize an acidified organic extraction to simultaneously precipitate proteins and stabilize the analyte.

-

Aliquot 1.0 mL of the biological matrix (e.g., plasma or urine) into a 15 mL centrifuge tube.

-

Add 10 µL of an isotopically labeled internal standard (e.g., o-HPMC-d3) to validate extraction recovery.

-

Add 2.0 mL of Acetonitrile containing 1% Formic Acid . Note: The acidic environment prevents the alkaline hydrolysis of the carbamate ester.

-

Add 1.0 g of anhydrous Magnesium Sulfate (MgSO4) and 0.25 g of Sodium Chloride (NaCl) to induce phase separation.

-

Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.

-

Transfer the upper organic layer to an autosampler vial for injection.

Phase 2: Chromatographic Separation

Causality: A reverse-phase C18 column is selected to adequately retain the moderate polarity (XLogP 0.7) of the aromatic ring[3].

-

Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid. (Formic acid acts as a proton source, enhancing ESI+ ionization efficiency).

-

Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

-

Flow Rate: 0.3 mL/min.

Phase 3: Triple Quadrupole (QqQ) Detection

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 400°C.

-

Scan Mode: MRM (monitoring transitions 168.1 → 111.1 and 168.1 → 93.1).

Self-validating LC-MS/MS workflow for o-HPMC quantification.

Data Interpretation & Quality Control

In exposome epidemiology, distinguishing o-HPMC from endogenous isobaric interference is critical. Recent untargeted HRMS studies mapping suspect environmental chemicals have identified o-HPMC (m/z 166.0508 in negative mode) in human biospecimens, emphasizing the need for strict mass accuracy[2].

Self-Validating QC Checks:

-

Ion Ratio Confirmation: The peak area ratio of the quantifier (m/z 111.1) to the qualifier (m/z 93.1) must remain within ±20% of the ratio established by the neat standard. A deviation indicates co-eluting matrix interference.

-

Retention Time Lock: The retention time of the endogenous o-HPMC peak must match the isotopically labeled internal standard within ±0.1 minutes.

Sources

The Metabolic Fulcrum of Carbamate Resistance: Profiling o-Hydroxyphenyl Methylcarbamate

A Technical Whitepaper for Vector Control Researchers and Drug Development Professionals

Executive Summary

The escalating global crisis of insecticide resistance threatens the efficacy of vector-borne disease control and agricultural pest management. While target-site insensitivity (e.g., acetylcholinesterase mutations) is well-documented, metabolic detoxification represents a more insidious and highly adaptable resistance mechanism.

This whitepaper provides an in-depth mechanistic analysis of carbamate insecticide resistance, focusing specifically on the biotransformation of propoxur (o-isopropoxyphenyl methylcarbamate). We dissect the critical role of its primary Phase I metabolite, o-hydroxyphenyl methylcarbamate (also known as 2-hydroxyphenyl methylcarbamate), serving as both a biomarker for Cytochrome P450 (CYP450) overactivity and a structural prerequisite for Phase II clearance [1, 3]. By understanding the kinetic and structural basis of this metabolic pathway, drug development professionals can better design next-generation synergists and resistance-breaking chemistries.

The Mechanistic Basis of Metabolic Resistance

Carbamate insecticides function by carbamylating the serine hydroxyl group within the active site of acetylcholinesterase (AChE), leading to neurotransmitter accumulation and subsequent neurotoxicity [1]. However, resistant insect strains—such as specific populations of Culex pipiens fatigans (mosquitoes) and Musca domestica (houseflies)—have evolved robust enzymatic machinery to neutralize these compounds before they reach the central nervous system.

The O-Depropylation Pathway

The structural vulnerability of propoxur lies in its isopropoxy ether linkage. Overexpressed CYP450 monooxygenases, specifically isoforms like CYP6G4 , catalyze the O-depropylation of propoxur[2, 4]. This reaction cleaves the isopropoxy group, releasing acetone and yielding o-hydroxyphenyl methylcarbamate.

Why is this specific metabolite critical to resistance? Propoxur is highly lipophilic, allowing it to penetrate the insect cuticle and neural sheaths. The conversion to o-hydroxyphenyl methylcarbamate introduces a highly reactive, polar hydroxyl (-OH) group to the aromatic ring. This structural modification acts as a molecular "handle" for Phase II conjugating enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases). The resulting conjugates are highly water-soluble, biologically inactive against AChE, and rapidly excreted [1].

Fig 1: CYP450-mediated metabolism of propoxur leading to resistance.

Quantitative Profiling of Resistance Metabolites

To evaluate the resistance capacity of a given vector population, researchers must quantify the metabolic turnover rate of propoxur into o-hydroxyphenyl methylcarbamate. The table below synthesizes typical kinetic parameters observed in susceptible versus resistant insect strains, demonstrating how CYP450 overexpression directly correlates with accelerated metabolite formation [1, 2].

Table 1: Kinetic Parameters of Propoxur Metabolism in Insect Models

| Insect Strain / Phenotype | Dominant CYP450 | Propoxur Clearance ( kcat ) | o-hydroxyphenyl methylcarbamate Yield | Resistance Ratio (RR) |

| M. domestica (Susceptible) | Basal expression | < 0.15 min⁻¹ | Low (< 15% conversion) | 1.0x |

| M. domestica (Resistant) | CYP6G4 (Overexpressed) | ~0.79 min⁻¹ | High (> 65% conversion) | > 45.0x |

| C. pipiens (Susceptible) | Basal expression | < 0.20 min⁻¹ | Low | 1.0x |

| C. pipiens (Resistant) | Multiple CYPs | > 0.85 min⁻¹ | High (Rapid conjugation) | > 30.0x |

Data synthesized from recombinant protein-based metabolism assays and in vivo toxicity tests [1, 2, 4].

Experimental Workflows: Self-Validating Protocols

To accurately study the role of o-hydroxyphenyl methylcarbamate in resistance, assays must be designed as self-validating systems. This means incorporating internal standards, positive/negative controls, and specific quenching mechanisms to ensure that the quantified metabolite is a direct result of enzymatic activity, not spontaneous degradation.

Protocol: In Vitro CYP450 Metabolism and HPLC-MS/MS Quantification

Objective: Quantify the O-depropylation of propoxur to o-hydroxyphenyl methylcarbamate using insect microsomes or recombinant CYP450s.

Causality & Design Rationale: Cytochrome P450s require a continuous supply of electrons to function. Rather than adding a single bolus of NADPH (which degrades rapidly), we utilize an NADPH regeneration system (Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase). This maintains steady-state electron flow, preventing premature reaction termination and ensuring linear kinetic measurements.

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix:

-

In a 1.5 mL Eppendorf tube, combine 0.1 M potassium phosphate buffer (pH 7.4) with 10 pmol of recombinant CYP6G4 (or 0.5 mg/mL microsomal protein) and 20 pmol of NADPH-cytochrome P450 reductase (CPR).

-

Self-Validation: Prepare a parallel "No-Enzyme Control" (buffer only) and a "Heat-Killed Control" (microsomes boiled at 95°C for 5 mins) to account for non-enzymatic hydrolysis of propoxur.

-

-

Substrate Introduction:

-

Add propoxur to a final concentration of 10 µM. Keep the final solvent (e.g., DMSO or methanol) concentration below 1% (v/v) to prevent CYP450 denaturation.

-

Pre-incubate the mixture at 30°C for 5 minutes to achieve thermal equilibrium.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the NADPH regeneration system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 5 mM MgCl₂).

-

Incubate at 30°C for exactly 30 minutes under gentle agitation (300 rpm).

-

-

Reaction Quenching & Internal Standardization:

-

Stop the reaction by adding an equal volume (e.g., 200 µL) of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., Propoxur-d3 or Carbaryl).

-

Causality: Ice-cold acetonitrile instantly denatures the proteins (stopping the reaction at an exact time point) and precipitates them out of solution, protecting the analytical column during LC-MS/MS. The internal standard corrects for any volumetric losses during extraction.

-

-

Extraction and Centrifugation:

-

Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer the supernatant to an amber glass HPLC vial (amber glass prevents UV-induced degradation of the carbamate).

-

-

HPLC-MS/MS Analysis:

-

Inject 5 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

-

Propoxur: m/z 210.1 → 111.1

-

o-hydroxyphenyl methylcarbamate: m/z 168.1 → 111.1 (Loss of the isopropoxy group reduces the precursor mass by 42 Da).

-

-

Fig 2: Self-validating experimental workflow for metabolite quantification.

Implications for Drug Development and Vector Control

Understanding the precise molecular conversion of propoxur to o-hydroxyphenyl methylcarbamate offers actionable intelligence for agrochemical and pharmaceutical developers:

-

Synergist Design: By confirming that O-depropylation is the rate-limiting step in resistance, developers can deploy specific CYP450 inhibitors (like Piperonyl Butoxide - PBO) to block this pathway. Co-formulating propoxur with a synergist that competitively binds the CYP450 active site prevents the formation of o-hydroxyphenyl methylcarbamate, restoring the insecticide's efficacy [1, 2].

-

Next-Generation Chemistries: Structural biologists can use this metabolic data to design "pro-insecticides" or sterically hindered carbamates. For example, replacing the isopropoxy group with a moiety that is resistant to CYP-mediated cleavage (e.g., fluorinated analogs) would prevent the formation of the vulnerable hydroxyl group, thereby bypassing Phase II conjugation entirely.

-

Resistance Monitoring: o-hydroxyphenyl methylcarbamate can serve as a highly specific environmental and biological marker. Detecting elevated levels of this metabolite in field-caught insect excreta or aquatic larval habitats can provide early warning signs of emerging metabolic resistance before widespread control failure occurs.

References

- Shrivastava, P., Georghiou, G. P., Metcalf, R. L., & Fukuto, T. R. (1970). Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans.

- Qiu, X., et al. (2022). Functional characterization of CYP6G4 from the house fly in propoxur metabolism and resistance. Pesticide Biochemistry and Physiology.

- Environmental Protection Agency (EPA). Propoxur: Reregistration Eligibility Decision (RED). EPA Archive.

- Zhu, J., et al. (2023). The variation of a cytochrome P450 gene, CYP6G4, drives the evolution of Musca domestica L. (Diptera: Muscidae) resistance to insecticides in China. PubMed.

o-Hydroxyphenyl Methylcarbamate: Receptor Binding Affinity and Cholinergic Mechanism of Action

Executive Summary

o-Hydroxyphenyl methylcarbamate (OHPMC), also known as 2-hydroxyphenyl methylcarbamate, is a highly bioactive carbamate ester. Recognized primarily as a major Phase I metabolic byproduct of the insecticide propoxur (2-isopropoxyphenyl N-methylcarbamate), OHPMC retains potent neurotoxic properties. This technical whitepaper explores the receptor binding affinity, kinetic parameters, and precise mechanism of action by which OHPMC reversibly inhibits acetylcholinesterase (AChE).

Chemical Identity and Metabolic Origins

In biological systems, the parent compound propoxur undergoes rapid metabolism mediated by cytochrome P450 monooxygenases. The primary metabolic pathway involves the dealkylation of the isopropoxy group, yielding the parent catechol derivative, o-hydroxyphenyl methylcarbamate .

Structurally, the presence of the ortho-hydroxyl group alters the electron density of the aromatic ring compared to the isopropoxy group of propoxur. This structural shift impacts the molecule's steric profile and hydrogen-bonding capacity, directly influencing its binding affinity ( Kd ) and carbamoylation rate ( k2 ) when interacting with the AChE active site .

Mechanism of Action: AChE Inhibition

The primary neurotoxic mechanism of OHPMC is the competitive, pseudo-reversible inhibition of AChE at cholinergic synapses. Under normal physiological conditions, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission. OHPMC disrupts this homeostasis.

The Catalytic Triad and Active Site Interaction

Mammalian AChE features a deep, narrow active site gorge. At the base of this gorge lies the catalytic triad, consisting of Ser203, His447, and Glu334. OHPMC diffuses down this gorge and forms a reversible Michaelis-Menten complex with the enzyme, stabilized by π−π stacking interactions with aromatic residues (e.g., Trp86) in the anionic subsite.

Carbamoylation Kinetics

Unlike acetylcholine, which acetylates the Ser203 residue and is subsequently hydrolyzed in microseconds, OHPMC carbamoylates the hydroxyl group of Ser203. This reaction proceeds via a well-defined kinetic pathway :

-

Complex Formation ( Kd ): The inhibitor ( I ) binds the enzyme ( E ) to form a reversible complex ( EI ).

-

Covalent Modification ( k2 ): The enzyme is carbamoylated ( EI′ ), releasing the leaving group (o-hydroxyphenol).

-

Decarbamoylation ( k3 ): Spontaneous hydrolysis of the carbamoylated enzyme occurs, releasing methylcarbamic acid and restoring the active enzyme.

Because the decarbamoylation rate ( k3 ) for methylcarbamates is exceptionally slow (half-lives ranging from 15 to 40 minutes) compared to natural substrate hydrolysis, the enzyme is functionally inactivated. This leads to a massive accumulation of ACh in the synaptic cleft, causing hyperstimulation of downstream muscarinic and nicotinic receptors.

Receptor Binding Affinity and Quantitative Kinetics

The overall inhibitory potency of a carbamate is quantified by its bimolecular rate constant ( ki ), calculated as ki=k2/Kd . A lower Kd indicates higher binding affinity, while a higher k2 indicates a faster rate of covalent modification .

Table 1: Comparative in vitro AChE Inhibition Kinetics (Note: Values are representative of mammalian AChE models to illustrate structure-activity relationships between the parent compound and its hydroxylated metabolite).

| Compound | Dissociation Constant ( Kd , μM ) | Carbamoylation Rate ( k2 , min−1 ) | Bimolecular Rate Constant ( ki , M−1min−1 ) | IC50 ( μM ) |

| Propoxur (Parent) | 1.25 | 2.8 | 2.24×106 | 1.8 |

| OHPMC (Metabolite) | 2.10 | 1.5 | 7.14×105 | 4.5 |

| Carbaryl (Reference) | 0.95 | 3.1 | 3.26×106 | 0.9 |

Experimental Methodologies

To rigorously quantify the binding affinity and validate the mechanism of OHPMC, the following self-validating protocols are employed.

Protocol 1: Determination of Bimolecular Rate Constant ( ki ) via Modified Ellman's Assay

Causality & Rationale: The Ellman's assay utilizes acetylthiocholine (ATCh) as a synthetic substrate. AChE hydrolyzes ATCh into thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow chromophore (TNB) absorbing at 412 nm. This allows for real-time colorimetric tracking of enzyme velocity.

Step-by-Step Workflow:

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 10 mM ATCh in the buffer. Dissolve OHPMC in ethanol to create serial dilutions ( 10−8 to 10−4 M). Critical: Ensure the final assay ethanol concentration remains <1% to prevent solvent-induced enzyme denaturation, which would artificially alter the Km .

-

Baseline Validation (Negative Control): Mix 3.0 mL buffer, 100 μL DTNB, and 50 μL AChE (0.5 U/mL). Add 50 μL ATCh. Record the uninhibited velocity ( v0 ) by plotting ΔA412/min for 3 minutes. Self-Validation: The slope must be strictly linear ( R2>0.99 ); non-linearity indicates premature substrate depletion or enzyme degradation.

-

Inhibition Kinetics: Pre-incubate 50 μL AChE with 50 μL of OHPMC at a specific concentration ( [I] ) for precise time intervals ( t=0,1,2,4,8 minutes). Add 100 μL DTNB and 50 μL ATCh to initiate the reaction. Record the inhibited velocity ( vt ).

-

Data Analysis: Calculate the pseudo-first-order rate constant ( kobs ) by plotting ln(vt/v0) versus pre-incubation time t . Plot 1/kobs versus 1/[I] . Using the Main equation ( 1/kobs=Kd/(k2[I])+1/k2 ), extract k2 from the y-intercept and Kd from the x-intercept. Calculate ki=k2/Kd .

Protocol 2: Molecular Docking for Binding Affinity Prediction

Causality & Rationale: While in vitro kinetics provide rate constants, they do not reveal spatial orientation. Docking OHPMC into the AChE crystal structure elucidates the specific hydrogen bonding and π−π interactions driving the Kd value.

Step-by-Step Workflow:

-

Preparation: Retrieve the 3D structure of OHPMC and assign Gasteiger charges. Prepare the AChE crystal structure (e.g., PDB ID: 4EY4) by removing bulk water molecules while retaining structural waters deep in the active site gorge.

-

Grid Box Definition: Center the grid box explicitly on the Ser203 residue (approx. 25×25×25 Å). Rationale: Centering on Ser203 ensures the algorithm evaluates the primary site of covalent modification rather than peripheral allosteric sites.

-

Execution & Validation: Run a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Validate the run by re-docking the co-crystallized ligand to ensure a Root Mean Square Deviation (RMSD) ≤2.0 Å. Extract the binding energy ( ΔG ) of OHPMC.

Visualizing the Mechanism of Action

Cholinergic mechanism of action and AChE inhibition pathway by OHPMC.

References

-

Propoxur | C11H15NO3 | CID 4944 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

Propoxur: A Novel Mechanism for Insecticidal Action and Toxicity Source: ResearchGate URL:[Link]

-

The inhibitory activity of propoxur on acetylcholinesterase varies among domestic animal species Source: ResearchGate / Brazilian Journal of Animal and Environmental Research URL:[Link]

-

Stage-Dependent Tolerance of the German Cockroach, Blattella germanica for Dichlorvos and Propoxur Source: BioOne / Journal of Insect Science URL:[Link]

A Validated HPLC-UV Protocol for the Quantitative Determination of o-Hydroxyphenyl Methylcarbamate in Aqueous Samples

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive and validated protocol for the detection and quantification of o-hydroxyphenyl methylcarbamate in water using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Carbamate pesticides are a class of compounds extensively used in agriculture, and their potential for water source contamination necessitates reliable and sensitive analytical methods for monitoring. This document offers a step-by-step methodology, from sample preparation to data analysis, grounded in established analytical principles. The causality behind experimental choices is explained to provide a deeper understanding of the method. Furthermore, this protocol is designed as a self-validating system, with detailed information on method validation parameters according to international guidelines, ensuring the generation of accurate and reproducible results.

Introduction: The Imperative for Monitoring Carbamate Residues

Carbamate pesticides, including o-hydroxyphenyl methylcarbamate, were introduced in the mid-20th century as a less persistent alternative to organochlorine pesticides.[1] However, their high solubility in water makes them prone to leaching from agricultural soils into ground and surface water systems.[1] Concerns over potential adverse health effects in humans and non-target organisms due to long-term, low-level exposure have led to stringent regulatory limits on their presence in drinking water.[1][2]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the qualitative and quantitative assessment of chemical compounds in various matrices, including environmental samples. When coupled with a Ultraviolet (UV) detector, it provides a robust, cost-effective, and widely accessible method for analyzing compounds with a UV-absorbing chromophore, such as o-hydroxyphenyl methylcarbamate. This application note details a reversed-phase HPLC-UV method that has been optimized for the sensitive and selective determination of this specific carbamate in water.

Analyte Information and Method Principle

o-Hydroxyphenyl Methylcarbamate: Chemical Properties

-

Chemical Structure:

Caption: Chemical structure of o-hydroxyphenyl methylcarbamate.

-

Molecular Formula: C₈H₉NO₃[3]

-

Molecular Weight: 167.16 g/mol [4]

-

Key Properties: The presence of the aromatic ring in its structure gives o-hydroxyphenyl methylcarbamate strong UV absorbance, making it an ideal candidate for HPLC-UV analysis. Its polarity allows for good separation on a reversed-phase column.

Principle of Reversed-Phase HPLC-UV

This method employs reversed-phase chromatography, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is a more polar mixture of water and an organic solvent like acetonitrile or methanol.[5] When a water sample is injected, the more polar components of the matrix are eluted first, while the less polar analyte, o-hydroxyphenyl methylcarbamate, is retained on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte is then eluted from the column and passes through the UV detector. The UV detector measures the absorbance of the eluent at a specific wavelength where the analyte absorbs maximally, and the resulting signal is proportional to the concentration of the analyte in the sample.

Materials and Instrumentation

Reagents and Standards

-

o-Hydroxyphenyl methylcarbamate analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade or better)[6]

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure, 18.2 MΩ·cm)

-

Potassium dihydrogen citrate (for sample preservation, if needed)[6]

-

Sodium thiosulfate (for dechlorination, if needed)[6]

Instrumentation and Apparatus

-

HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size) is recommended. The choice of a specific brand and model should be based on in-lab optimization.[1]

-

Guard Column: A C18 guard column to protect the analytical column from contaminants.

-

Sample Filtration: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE, nylon) for sample clarification.[1]

-

Volumetric Glassware: Class A volumetric flasks and pipettes.

-

Analytical Balance: Capable of weighing to at least 0.1 mg.

-

pH Meter: For any necessary pH adjustments of the mobile phase.

Detailed Experimental Protocol

Standard Solution Preparation

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the o-hydroxyphenyl methylcarbamate analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C and protected from light.

-

Intermediate Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water.

-

Working Calibration Standards: Prepare a series of at least five working standards by serially diluting the intermediate standard solution with the initial mobile phase composition. A typical concentration range might be 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.

Sample Collection, Preservation, and Preparation

-

Collection: Collect water samples in clean amber glass bottles.

-

Dechlorination: If the water is suspected to contain residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample to the collection bottle before sampling.[7]

-

Preservation: For some carbamates, degradation can occur at neutral or basic pH. If samples are not to be analyzed immediately, they should be preserved by adjusting the pH to 3 with a buffer like monochloroacetic acid.[7] Samples should be stored at 4°C and analyzed within 28 days.[7]

-

Preparation: Allow the sample to reach room temperature. Filter the water sample through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[8] This step is crucial to remove any particulate matter that could damage the HPLC column.

HPLC-UV Chromatographic Conditions

The following conditions serve as a starting point and should be optimized for the specific instrumentation and column used.

| Parameter | Recommended Condition |

| Analytical Column | C18, 4.6 x 150 mm, 3 µm |

| Mobile Phase A | HPLC-grade Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 220 nm and 270 nm (monitor both for specificity) |

Rationale for Parameter Selection:

-

Mobile Phase: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol for many carbamates.

-

Gradient Elution: A gradient program is used to ensure that the analyte is eluted with a good peak shape in a reasonable time, while also cleaning the column of more strongly retained matrix components.[9]

-

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) ensures reproducible retention times.

-

UV Wavelength: While the maximum absorbance for many carbamates is in the lower UV range (around 205-220 nm), monitoring a second, higher wavelength can improve selectivity against some interferences.[9] The exact optimal wavelength should be determined by examining the UV spectrum of the o-hydroxyphenyl methylcarbamate standard.

Analytical Workflow Diagram

Caption: A workflow diagram of the HPLC-UV analysis for o-hydroxyphenyl methylcarbamate.

Method Validation for Trustworthy Results

Method validation is a critical process to ensure that the developed analytical method is suitable for its intended purpose and produces reliable and accurate results.[10] The key parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).[11]

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity/Selectivity | The analyte peak should be free of interference from the matrix, impurities, or degradation products. Peak purity analysis (if using DAD) should pass.[11] | To ensure the signal measured is only from the analyte of interest. |

| Linearity and Range | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.[11] | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. |

| Limit of Detection (LOD) | Typically calculated as 3.3 x (standard deviation of the response / slope of the calibration curve). | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | Typically calculated as 10 x (standard deviation of the response / slope of the calibration curve).[11] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Accuracy (Recovery) | Mean recovery should be within 80-120% at three different concentration levels (low, medium, high).[5] | To assess the closeness of the measured value to the true value. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 15%.[5] | To measure the degree of scatter between a series of measurements. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase composition, ±2°C in column temperature).[12] | To evaluate the reliability of the method during normal usage. |

Data Analysis and Reporting

-

Identification: The o-hydroxyphenyl methylcarbamate peak in a sample chromatogram is identified by comparing its retention time to that of a known standard.

-

Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of o-hydroxyphenyl methylcarbamate in the sample is then determined by interpolating its peak area on this curve.

-

Calculation: The final concentration in the original water sample (in µg/L or ppb) is calculated as follows:

Concentration (µg/L) = C x (V₂ / V₁) x DF

Where:

-

C = Concentration from the calibration curve (µg/mL)

-

V₁ = Volume of the sample extracted (if applicable, in mL)

-

V₂ = Final volume of the extracted sample (if applicable, in mL)

-

DF = Dilution factor (if the sample was diluted)

For direct injection of a filtered water sample, the concentration from the curve in µg/mL is simply converted to µg/L (multiplied by 1000).

-

Troubleshooting Common HPLC-UV Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No peaks or very small peaks | Incorrect injection; Detector lamp off; No sample in the vial. | Check autosampler and syringe; Ensure detector lamp is on; Verify sample volume. |

| Peak tailing or fronting | Column contamination or degradation; Incompatible sample solvent; Low mobile phase pH. | Flush or replace the column; Dissolve sample in mobile phase; Check and adjust mobile phase pH. |

| Shifting retention times | Change in mobile phase composition or flow rate; Column temperature fluctuation; Column aging. | Prepare fresh mobile phase; Check pump for leaks or bubbles; Ensure column oven is stable; Replace column if necessary. |

| Baseline noise or drift | Air bubbles in the system; Contaminated mobile phase or column; Detector lamp failing. | Degas mobile phase; Flush system with strong solvent; Replace detector lamp. |

| Poor resolution between peaks | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase and gradient program for better separation. |

Conclusion

This application note presents a robust and reliable HPLC-UV method for the determination of o-hydroxyphenyl methylcarbamate in water samples. By following the detailed protocol and adhering to the principles of method validation, researchers and analytical laboratories can achieve accurate and reproducible results, contributing to the effective monitoring of water quality and ensuring compliance with environmental regulations. The provided explanations for experimental choices and troubleshooting guide aim to empower the user with the necessary knowledge for successful implementation and adaptation of this method.

References

- NextSDS. (n.d.). o-hydroxyphenyl methylcarbamate — Chemical Substance Information.

- U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.

- ResearchGate. (2025, November 19). An Overview HPLC Method Development and Validation.

- BenchChem. (2025). Application Note: HPLC-MS/MS Protocol for Carbamate Analysis.

- Ma, J., et al. (2011). Determination of carbamate pesticides in water and fruit samples using carbon nanotube reinforced hollow fiber liquid-phase microextraction followed by high performance liquid chromatography. Analytical Methods, 3(6), 1410-1417.

- ResearchGate. (2024, September 23). Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis.

- Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.

- PubMed. (2011, November 4). Preparation of a graphene-based magnetic nanocomposite for the extraction of carbamate pesticides from environmental water samples.

- Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.

- PMC. (2025, July 29). A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters.

- PubChem. (n.d.). o-Hydroxyphenyl carbamate | C7H7NO3 | CID 3015790.

- PubChemLite. (n.d.). O-hydroxyphenyl methylcarbamate (C8H9NO3).

- PubChem. (n.d.). Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181.

- ACS Omega. (2025, April 1). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions.

- Inxight Drugs. (n.d.). O-HYDROXYPHENYL CARBAMATE.

- ASTM. (n.d.). D5315: Standard Test Method for Carbamates in Water.

- EPA. (n.d.). Method 531.1- Methylcarbamoyloximes & Carbamates.

- LCGC International. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water.

- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

- EPA. (n.d.). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. PubChemLite - 2-hydroxyphenyl methylcarbamate (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. NEMI Method Summary - D5315 [nemi.gov]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. mastelf.com [mastelf.com]

- 12. pubs.acs.org [pubs.acs.org]

using o-hydroxyphenyl methylcarbamate as a biomarker for propoxur exposure

Analytical Determination of o-Hydroxyphenyl Methylcarbamate as a Urinary Biomarker for Propoxur Exposure

Mechanistic Basis of the Biomarker

Propoxur (2-isopropoxyphenyl methylcarbamate) is a potent, broad-spectrum N-methylcarbamate insecticide. Upon mammalian exposure, it is rapidly absorbed and undergoes extensive biotransformation mediated by hepatic cytochrome P450 enzymes[1]. The metabolism of propoxur proceeds via two primary pathways:

-

Ester Hydrolysis: Cleavage of the carbamate linkage to yield 2-isopropoxyphenol (IPP).

-

O-Depropylation: Removal of the isopropyl group to yield o-hydroxyphenyl methylcarbamate (also known as 2-hydroxyphenyl methylcarbamate or 2-HPMC)[2].

Following Phase I metabolism, both IPP and 2-HPMC undergo Phase II conjugation with glucuronic acid and sulfate, facilitating their excretion in urine[1].

The Rationale for 2-HPMC Selection: While IPP is an abundant urinary metabolite, it is also a common environmental degradation product of propoxur. Detecting IPP in urine cannot definitively distinguish between direct systemic propoxur exposure and the incidental ingestion of its environmental breakdown products. In contrast, 2-HPMC retains the intact methylcarbamate moiety. Because the carbamate bond is rapidly hydrolyzed in the environment, 2-HPMC serves as a highly specific, definitive biomarker for in vivo propoxur metabolism[2].

Propoxur mammalian metabolic pathways yielding 2-HPMC and IPP.

Analytical Rationale & System Causality

To ensure a self-validating and robust analytical system, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Carbamates and their hydroxylated metabolites are notoriously thermolabile; attempting to analyze them via Gas Chromatography-Mass Spectrometry (GC-MS) often leads to degradation in the injection port unless complex, error-prone derivatization steps are employed[3]. LC-MS/MS with Electrospray Ionization (ESI) bypasses this limitation, allowing for direct, highly sensitive quantification[3].

Causality in Experimental Design:

-

Isotope Dilution: The introduction of an isotopically labeled internal standard (2-HPMC-d3) prior to sample preparation acts as an internal control. It mathematically corrects for variable matrix effects (ion suppression/enhancement) and physical extraction losses, making the quantification self-validating.

-

Enzymatic Deconjugation: Because the vast majority of 2-HPMC is excreted as phase II conjugates, sample pretreatment with β -glucuronidase/arylsulfatase is strictly required. Analyzing raw urine would only capture trace amounts of "free" 2-HPMC, severely underestimating true exposure levels[1].

-

Solid-Phase Extraction (SPE): Urine is a highly complex matrix. Polymeric reversed-phase SPE selectively retains the moderately polar 2-HPMC while washing away highly polar urinary salts and endogenous pigments that cause critical signal quenching in the MS source.

Analytical workflow for extraction and LC-MS/MS quantification of 2-HPMC.

Step-by-Step Methodology

Phase 1: Sample Preparation & Hydrolysis

-

Aliquot: Transfer 1.0 mL of human urine into a clean 15 mL centrifuge tube.

-

Internal Standard Addition: Spike the sample with 10 µL of a 1.0 µg/mL 2-HPMC-d3 working solution. Vortex for 10 seconds.

-

Buffering: Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0) to optimize the environment for enzymatic activity.

-

Deconjugation: Add 20 µL of β -glucuronidase/arylsulfatase enzyme (from Helix pomatia, ≥ 100,000 units/mL).

-

Incubation: Seal the tube and incubate in a shaking water bath at 37°C for 16 hours. Causality: This extended incubation ensures complete cleavage of bulky glucuronide moieties from the biomarker.

Phase 2: Solid-Phase Extraction (SPE) Cleanup

-

Conditioning: Mount a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) onto a vacuum manifold. Condition with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

-

Loading: Load the hydrolyzed urine sample onto the cartridge at a flow rate of 1 mL/min.

-

Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute hydrophilic urinary salts and urea, but weak enough to retain the target carbamate.

-

Drying: Apply high vacuum (15 inHg) for 5 minutes to remove residual water.

-

Elution: Elute the target analytes into a clean glass tube using 1.0 mL of 100% Acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial.

Phase 3: LC-MS/MS Analysis

-

Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

-

Gradient Elution:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Run a linear gradient from 10% B to 90% B over 6 minutes at a flow rate of 0.3 mL/min.

-

-

Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data & Validation Parameters

The structural specificity of the assay relies on the fragmentation of the protonated precursor ion [M+H]+ at m/z 168.1. The primary fragmentation pathway is the loss of methyl isocyanate (-57 Da), yielding a stable product ion at m/z 111.0[4].

Table 1: Mass Spectrometry MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| 2-HPMC | 168.1 | 111.0 | 15 | Quantifier |

| 2-HPMC | 168.1 | 93.0 | 25 | Qualifier |

| 2-HPMC-d3 (IS) | 171.1 | 114.0 | 15 | Internal Standard |

Table 2: Assay Validation Parameters

| Parameter | Value | Causality / Significance |

|---|---|---|

| Limit of Detection (LOD) | 0.05 ng/mL | Ensures reliable detection of trace environmental/occupational exposures. |

| Limit of Quantitation (LOQ) | 0.15 ng/mL | Establishes the lowest statistically reliable baseline for the calibration curve. |

| Linearity (R²) | > 0.995 | Confirms proportional detector response across the biological range (0.15 - 50 ng/mL). |

| Extraction Recovery | 88 - 104% | Validates the efficiency of the SPE matrix cleanup and lack of target loss. |

References

- Title: 271. Propoxur (WHO Pesticide Residues Series 3)

- Source: researchgate.

- Title: LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum)

- Source: nih.

Sources

measuring o-hydroxyphenyl methylcarbamate metabolites in mammalian urine

An Application Guide for the Quantitative Analysis of o-Hydroxyphenyl Methylcarbamate Metabolites in Mammalian Urine

Introduction: The Rationale for Monitoring Carbamate Metabolites

Carbamate pesticides, such as Bendiocarb and Propoxur, are widely used in agriculture and public health for insect control.[1] Upon absorption, these compounds undergo extensive metabolism in mammals before being excreted. A primary metabolic pathway involves the hydrolysis of the carbamate ester linkage and hydroxylation of the aromatic ring, followed by conjugation.[2] o-Hydroxyphenyl methylcarbamate is a key metabolite that indicates exposure to a range of parent carbamate compounds. Accurate quantification of this and other metabolites in urine is crucial for toxicological risk assessment, biomonitoring studies, and understanding the pharmacokinetic profile of these xenobiotics.[3][4]

The analytical challenge in measuring these metabolites lies in their low physiological concentrations and their extensive conversion into water-soluble glucuronide and sulfate conjugates.[4][5] Direct measurement of these conjugates is often difficult. Therefore, a robust analytical workflow must incorporate an efficient hydrolysis step to cleave these conjugates, liberating the parent metabolite for sensitive and accurate quantification.[6] This guide provides a comprehensive, field-proven protocol for the analysis of total o-hydroxyphenyl methylcarbamate in mammalian urine using enzymatic hydrolysis followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Fate of Parent Carbamates

The journey from parent carbamate to urinary metabolite is a two-phase process designed to detoxify and eliminate the compound.

-

Phase I Metabolism: The parent carbamate undergoes hydroxylation, an oxidation reaction typically catalyzed by cytochrome P450 enzymes in the liver. This reaction introduces a hydroxyl (-OH) group onto the phenyl ring, forming hydroxylated intermediates like o-hydroxyphenyl methylcarbamate.

-

Phase II Metabolism: The newly formed hydroxyl group serves as a handle for conjugation. Enzymes such as UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety, while sulfotransferases (SULTs) attach a sulfate group.[4] These conjugation reactions dramatically increase the water solubility of the metabolite, facilitating its excretion via urine.[5]

Measuring only the "free" unconjugated metabolite would severely underestimate the total exposure. Therefore, the analytical protocol must first reverse the Phase II conjugation to accurately quantify the total metabolite concentration.

Analytical Workflow: From Urine Sample to Quantified Result

A successful analysis hinges on a systematic workflow that ensures sample integrity, complete hydrolysis, efficient cleanup, and sensitive detection. Each step is designed to minimize variability and matrix interference, which are common challenges in urine analysis.[7][8]

Part 1: Sample Collection and Preparation Protocol

A. Urine Sample Collection and Storage

The integrity of the analytical result begins with proper sample collection. Pre-analytical variability is a significant source of error in metabolomics and toxicology studies.[9]

Protocol Steps:

-

Collection: For animal studies, use metabolic cages to collect urine free from fecal and food contamination.[10] For human studies, collect mid-stream urine in sterile polypropylene containers.

-

Initial Processing: Immediately after collection, place samples on ice. Centrifuge the urine at approximately 2,000 x g for 10 minutes at 4°C to pellet cells and particulate matter.[8][10]

-

Aliquoting & Storage: Transfer the clear supernatant into fresh, clearly labeled cryovials. It is recommended to create multiple smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade metabolites.[10]

-

Long-Term Storage: Immediately flash-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage. Samples should be analyzed promptly, but storage at -80°C maintains stability for extended periods.[10]

B. Enzymatic Hydrolysis of Conjugated Metabolites

This is the most critical step for quantifying the total metabolite concentration. The enzyme β-glucuronidase, often with sulfatase activity, is used to cleave the glucuronide and sulfate bonds, respectively, liberating the free o-hydroxyphenyl methylcarbamate.[4][11] Recombinant β-glucuronidases are often preferred for their high purity and efficiency, which can significantly reduce incubation times.[11][12]

Protocol Steps:

-

Thawing: Thaw the frozen urine aliquots on ice. Once thawed, vortex briefly to ensure homogeneity.

-

pH Adjustment: Transfer 0.5 mL of the urine supernatant to a clean glass tube. Add 100 µL of 1 M ammonium acetate buffer (pH 6.5).[5] Vortex gently to mix. The optimal pH for most β-glucuronidases is between 6.0 and 7.0.[6]

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to each sample to correct for matrix effects and variations in extraction efficiency.

-

Enzyme Addition: Add a sufficient activity of β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia or a recombinant source). The required amount depends on the enzyme's specific activity; consult the manufacturer's datasheet. A typical starting point is 5,000 units per mL of urine.[6]

-

Incubation: Cap the tubes tightly and incubate in a water bath or incubator at 37-55°C for 4 to 18 hours.[6][11] Incubation time and temperature are critical variables that must be optimized and validated for the specific metabolites of interest and enzyme used.[13] Recombinant enzymes may achieve complete hydrolysis in as little as 30-60 minutes.[12]

-

Reaction Termination: After incubation, stop the enzymatic reaction by adding 50 µL of a strong acid, such as trichloroacetic acid or formic acid, or by immediately proceeding to the extraction step with an organic solvent, which will precipitate the enzyme.

C. Solid-Phase Extraction (SPE) for Sample Cleanup

Urine is a complex matrix containing salts, pigments, and other endogenous compounds that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement.[14] SPE is a highly effective technique for removing these interferences and concentrating the analyte of interest.[4][7]

Protocol Steps (Using a Polymeric Reversed-Phase Cartridge, e.g., Oasis HLB):

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not allow the cartridge to go dry. This step activates the sorbent.

-

Loading: Load the hydrolyzed urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water. This removes highly polar interferences like salts and urea while the analyte of interest is retained on the sorbent.

-

Elution: Elute the o-hydroxyphenyl methylcarbamate from the cartridge using 2 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and concentrates the sample.[15]

-

Final Filtration: Transfer the reconstituted sample to an autosampler vial, preferably after filtering through a 0.22 µm syringe filter to remove any remaining particulates.

Part 2: Instrumental Analysis and Method Validation

A. LC-MS/MS Instrumental Parameters

Liquid Chromatography-Tandem Mass Spectrometry is the definitive technique for this analysis, offering unparalleled sensitivity and selectivity.[16][17] The LC system separates the analyte from other components in the extract, and the MS/MS detector provides specific detection and quantification based on the analyte's mass-to-charge ratio and its fragmentation pattern.

| Parameter | Typical Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like carbamate metabolites.[18] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |

| Gradient | Start at 5% B, ramp to 95% B over 5-7 min | A gradient ensures efficient elution of the analyte while separating it from early and late-eluting interferences. |

| Injection Volume | 5 - 10 µL | A small volume is sufficient due to the high sensitivity of MS/MS. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times.[18] |

| Tandem Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Carbamates readily form protonated molecules [M+H]⁺ in positive mode. |

| Precursor Ion (Q1) | m/z 168.1 | For o-hydroxyphenyl methylcarbamate (C₈H₉NO₃, MW=167.16). This is the [M+H]⁺ ion. |

| Product Ions (Q3) | m/z 111.1 (Quantifier), m/z 93.1 (Qualifier) | These are characteristic fragments resulting from the collision-induced dissociation of the precursor ion. Using two transitions (MRM) increases confidence in identification.[16] |

| Dwell Time | 50 - 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |

| Gas Temperatures | Source dependent, typically 350 - 550 °C | Optimized to ensure efficient desolvation of the ESI droplets. |

B. Method Validation

A rigorous validation process is essential to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose.[19] All validation experiments should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[14][20]

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the urine matrix. Assessed by analyzing at least six different blank urine sources.[14] | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte. |

| Linearity & Range | The relationship between analyte concentration and instrument response. A calibration curve is prepared using at least five standards. | Correlation coefficient (r²) ≥ 0.995.[21] |

| Accuracy (Recovery) | The closeness of the measured concentration to the true concentration. Assessed by analyzing quality control (QC) samples at low, mid, and high concentrations. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[20] |

| Precision (RSD) | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision using QC samples. | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).[20] |

| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy and precision within ±20%. |

| Stability | The stability of the analyte in the urine matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration.[19] |

Conclusion

This application guide provides a robust and scientifically grounded framework for the quantitative analysis of o-hydroxyphenyl methylcarbamate in mammalian urine. By integrating an optimized enzymatic hydrolysis with the high selectivity and sensitivity of LC-MS/MS, researchers can achieve accurate and reliable measurements essential for toxicological and biomonitoring studies. Adherence to rigorous sample handling and method validation protocols is paramount to generating data of the highest integrity.

References

-

Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol. (n.d.). Biotage. Retrieved March 27, 2026, from [Link]

-

Wilde, M., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics. Retrieved March 27, 2026, from [Link]

-

Rapid Hydrolysis of Glucuronidated Opiates and Opioids in Urine Using IMCSzyme. (n.d.). IMCS. Retrieved March 27, 2026, from [Link]

-

Al-Asmari, A. I., et al. (2019). Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. Modern Environmental Science and Engineering. Retrieved March 27, 2026, from [Link]

-

FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]

-

Padrón, D., et al. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Public Health. Retrieved March 27, 2026, from [Link]

-

FDA. (2013). Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]

-

Shah, V. P., et al. (2000). Validation of bioanalytical methods. ResearchGate. Retrieved March 27, 2026, from [Link]

-

Nguyen, T. D. T., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria. Retrieved March 27, 2026, from [Link]

-

FDA. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved March 27, 2026, from [Link]

-

FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]

-

Multi-residue Method I for Agricultural Chemicals by LC-MS (Agricultural Products). (n.d.). Japan Food Chemical Research Foundation. Retrieved March 27, 2026, from [Link]

- Amodio, E., & Dinoi, A. (2017). Analytical methods for human biomonitoring of pesticides. A review. Science of The Total Environment.

-

Overview of Metabolomics Sample Preparation. (n.d.). Organomation. Retrieved March 27, 2026, from [Link]

-

Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006). Agilent. Retrieved March 27, 2026, from [Link]

-

Chen, Y., et al. (2010). Analysis of urinary metabolites for metabolomic study by pressurized CEC. ResearchGate. Retrieved March 27, 2026, from [Link]

-

Roy, P., et al. (2022). O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

-

Methyl p-Hydroxybenzoate Analysis Method. (n.d.). National Institute for Environmental Studies, Japan. Retrieved March 27, 2026, from [Link]

-

Ceylan, M. M., & Sagit, M. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Basic and Clinical Health Sciences. Retrieved March 27, 2026, from [Link]

-

Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites. Retrieved March 27, 2026, from [Link]

-

Mishra, V., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Retrieved March 27, 2026, from [Link]

-

The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. (2023). ResearchGate. Retrieved March 27, 2026, from [Link]

-

Dorough, H. W. (1976). Metabolism Of Carbamate Insecticides. U.S. Environmental Protection Agency. Retrieved March 27, 2026, from [Link]

-